molecular formula C16H34OSn B1347045 Di-n-octyltin oxide CAS No. 870-08-6

Di-n-octyltin oxide

Cat. No. B1347045
M. Wt: 361.2 g/mol
InChI Key: LQRUPWUPINJLMU-UHFFFAOYSA-N
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Patent
US08168812B2

Procedure details

Although 1,1,3,3-tetra-n-octyl-1,3-bis(3-methylbutyloxy)distannoxane was obtained by reacting di-n-octyl-diacetoxy tin and aqueous alkaline solution (aqueous potassium hydroxide solution) instead of directly reacting the di-n-octyl-diacetoxy tin obtained in step (I-2) with 3-methyl-1-butanol in step (I-3) to obtain dioctyl tin oxide, followed by reacting the dioctyl tin oxide with 3-methyl-1-butanol, since the dioctyl tin oxide was a solid thereby requiring the procedure of recovering the solid by filtration, the procedure is excessively complex in terms of industrial application.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:9]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])(OC(=O)C)[O:10]C(=O)C)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[OH-].[K+]>CC(C)CCO>[CH2:1]([Sn:9](=[O:10])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)[Sn](OC(C)=O)(OC(C)=O)CCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)[Sn](OC(C)=O)(OC(C)=O)CCCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CCO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)[Sn](CCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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